molecular formula C19H16N4O2 B13997906 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione CAS No. 61080-48-6

9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione

Cat. No.: B13997906
CAS No.: 61080-48-6
M. Wt: 332.4 g/mol
InChI Key: BVVYAPKXYNIVLQ-UHFFFAOYSA-N
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Description

9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound is of particular interest due to its unique structure and potential biological activities.

Preparation Methods

The synthesis of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione typically involves the use of xanthine as a precursor molecule. The synthetic routes exploit the reactivity of the three –NH groups at N1, N3, and N7 positions of xanthine. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy in the synthesis . Selective protection and deprotection at N3 and/or N7 sites are also crucial steps in developing the synthesis schemes . Industrial production methods may involve similar strategies but on a larger scale, ensuring cost-effectiveness and high productivity.

Chemical Reactions Analysis

9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of phosphodiesterase 9A, a key regulatory enzyme in signal transduction pathways in the brain, kidney, liver, lungs, and heart . The compound’s inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing its normal function and thereby modulating the signal transduction pathways.

Properties

CAS No.

61080-48-6

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione

InChI

InChI=1S/C19H16N4O2/c1-22-18(24)15-17(21-19(22)25)23(12-13-8-4-2-5-9-13)16(20-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25)

InChI Key

BVVYAPKXYNIVLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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